Product packaging for 1-Amino-1-(2-ethenylphenyl)propan-2-one(Cat. No.:)

1-Amino-1-(2-ethenylphenyl)propan-2-one

Cat. No.: B13047944
M. Wt: 175.23 g/mol
InChI Key: QOBNBWZORZMWDM-UHFFFAOYSA-N
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Description

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic organic compound for research and development purposes. It features a propan-2-one backbone substituted with an amino group and a 2-ethenylphenyl group at the 1-position. This structure is related to the cathinone class of compounds, which are known to act as stimulants and are studied for their pharmacological profiles . Researchers investigate such compounds primarily in the context of medicinal chemistry and neuroscience to understand their structure-activity relationships (SAR), mechanism of action, and interactions with biological targets like trace amine-associated receptors (TAARs) . The compound is intended for use in analytical standards, method development, and in vitro biological screening in controlled laboratory environments. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B13047944 1-Amino-1-(2-ethenylphenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-amino-1-(2-ethenylphenyl)propan-2-one

InChI

InChI=1S/C11H13NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-7,11H,1,12H2,2H3

InChI Key

QOBNBWZORZMWDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1C=C)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 1 2 Ethenylphenyl Propan 2 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one reveals several key disconnections that inform potential forward synthetic strategies. The primary bonds for disconnection are the C-N bond of the amino group and the C-C bonds that form the propan-2-one backbone.

Approaches Targeting the Amino Group Formation

One logical retrosynthetic disconnection is at the C-N bond, which suggests the introduction of the amino group onto a pre-existing ketone precursor, 1-(2-ethenylphenyl)propan-2-one. This can be achieved through several established methods for α-amination of ketones. ucla.eduyoutube.comorgsyn.orggoogle.com

A prominent strategy is the Strecker synthesis , a versatile method for preparing α-amino acids and their derivatives. numberanalytics.commasterorganicchemistry.comnumberanalytics.comwikipedia.orgyoutube.com In this approach, the ketone precursor would react with a source of ammonia (B1221849) and a cyanide salt to form an α-aminonitrile intermediate. numberanalytics.comwikipedia.org Subsequent hydrolysis of the nitrile group would then yield the target α-amino ketone. numberanalytics.commasterorganicchemistry.comwikipedia.org

Another viable approach is the direct electrophilic amination of the enolate of 1-(2-ethenylphenyl)propan-2-one. This method involves the use of an electrophilic nitrogen source, such as azodicarboxylates, to introduce the amino group at the α-position of the ketone. orgsyn.org

Strategies for Constructing the Propan-2-one Backbone

The propan-2-one backbone can be constructed through various carbon-carbon bond-forming reactions. One retrosynthetic approach involves a disconnection between the α- and β-carbons of the propane (B168953) chain. This leads to a 2-ethenylphenyl synthon and a two-carbon acyl anion equivalent.

The Darzens condensation presents a powerful method for the synthesis of α,β-epoxy ketones, which can serve as precursors to α-amino ketones. ucla.eduwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction would involve the condensation of a 2-ethenylphenyl aldehyde or ketone with an α-haloester in the presence of a base to form a glycidic ester. organic-chemistry.orgjk-sci.com Subsequent hydrolysis, decarboxylation, and amination would lead to the desired product.

Alternatively, a Grignard-type reaction can be envisioned. A 2-ethenylphenylmagnesium halide could react with a suitable three-carbon electrophile containing a protected ketone functionality to construct the carbon skeleton. youtube.comyoutube.comlibretexts.orglibretexts.orgyoutube.com

Incorporation of the 2-Ethenylphenyl Moiety

The 2-ethenylphenyl group can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains this moiety, such as 2-ethenylacetophenone or a derivative thereof. Another approach is to introduce the ethenyl group at a later stage via a cross-coupling reaction on an appropriately functionalized phenylpropanone derivative.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of this compound relies on the efficient preparation of key precursors.

Synthesis of 2-Ethenylphenyl-containing Synthons

The synthesis of the 2-ethenylphenyl moiety is a critical step. This can be achieved through modern cross-coupling reactions.

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds. nih.gov In this context, a 2-halophenyl precursor, such as 2-bromostyrene (B128962), can be coupled with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base to generate the 2-ethenylphenyl structure.

The Heck reaction provides another powerful tool for the vinylation of aryl halides. This palladium-catalyzed reaction couples an aryl halide with an alkene. For instance, 2-bromoiodobenzene could be coupled with ethylene (B1197577) to introduce the vinyl group.

Key precursors for these reactions, such as 2-vinylphenylboronic acid and 2-bromostyrene, are either commercially available or can be synthesized through established procedures. 2-Vinylphenylboronic acid can be prepared from 2-bromostyrene via a Grignard reaction followed by treatment with a borate (B1201080) ester.

Preparation of Amino- and Ketone-bearing Precursors

The synthesis of the ketone precursor, 1-(2-ethenylphenyl)propan-2-one, is a crucial step. This ketone can be prepared through several routes. One plausible method is the Friedel-Crafts acylation of styrene (B11656) with acetyl chloride, although this may lead to a mixture of ortho, meta, and para isomers. A more regioselective approach would involve the reaction of a 2-ethenylphenyl organometallic reagent, such as 2-ethenylphenylmagnesium bromide, with acetyl chloride or acetic anhydride. youtube.comyoutube.comlibretexts.orglibretexts.orgyoutube.com

Alternatively, 1-(2-ethenylphenyl)propan-2-one could be synthesized from 2-ethenylbenzaldehyde. Reaction of the aldehyde with a methyl Grignard reagent would yield 1-(2-ethenylphenyl)ethanol, which can then be oxidized to the desired ketone.

For the Strecker synthesis, the direct precursor is the ketone itself. For direct amination strategies, the ketone is also the starting material. For the Darzens condensation route, a 2-ethenylphenyl aldehyde or ketone would be required. ucla.eduwikipedia.orgorganic-chemistry.orgjk-sci.com

Interactive Data Table: Key Synthetic Reactions and Precursors

Reaction Type Precursor 1 Precursor 2 Key Reagents Intermediate/Product Relevant Subsections
Strecker Synthesis1-(2-ethenylphenyl)propan-2-oneAmmonia, Cyanide SourceAcid/Baseα-Aminonitrile2.1.1.
Darzens Condensation2-Ethenylbenzaldehydeα-Haloester (e.g., ethyl chloroacetate)Base (e.g., NaOEt)α,β-Epoxy ester2.1.2.
Suzuki-Miyaura Coupling2-BromostyreneVinylboronic acidPd Catalyst, Base1,2-Divinylbenzene2.2.1.
Heck Reaction2-IodostyreneEthylenePd Catalyst, Base1,2-Divinylbenzene2.2.1.
Grignard Reaction2-BromostyreneMagnesiumDiethyl ether2-Ethenylphenylmagnesium bromide2.1.2., 2.2.2.
Friedel-Crafts AcylationStyreneAcetyl ChlorideLewis Acid (e.g., AlCl₃)(Ethenylphenyl)ethanone isomers2.2.2.
Oxidation1-(2-ethenylphenyl)ethanolOxidizing Agent (e.g., PCC)-1-(2-ethenylphenyl)propan-2-one2.2.2.

Direct and Stereoselective Synthesis Routes

The creation of a chiral center, as found in this compound, necessitates the use of stereoselective synthetic methods. These methods are designed to favor the formation of one enantiomer over the other, a critical consideration in the synthesis of biologically active molecules.

Asymmetric Amination Techniques

A key transformation in the synthesis of the target molecule is the introduction of the amino group at the benzylic position. Asymmetric amination of a suitable ketone precursor, such as 2-(2-ethenylphenyl)propanal or a related ketone, represents a direct and efficient strategy.

One plausible approach is the use of enamine catalysis. Chiral primary amines can catalyze the asymmetric α-amination of ketones, offering a metal-free alternative for the construction of nitrogen-containing stereocenters. acs.orgnih.gov For instance, a proline-catalyzed α-hydrazination of a ketone, followed by reduction, could yield the desired primary amine. mdpi.com The reaction proceeds through a chiral enamine intermediate, which then reacts with an electrophilic nitrogen source.

Alternatively, transition metal-catalyzed reductive amination of a ketone precursor offers another powerful tool. google.com This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia or a protected amine) to form an imine in situ, which is then asymmetrically hydrogenated. This method has been successfully applied to a wide range of ketones, including those with aromatic and vinyl groups. rsc.org

Chiral Catalyst Development for Stereocontrol

The success of asymmetric synthesis hinges on the development and application of effective chiral catalysts. For the asymmetric hydrogenation of imines formed from a ketone precursor, a variety of transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, have shown exceptional performance. nih.govacs.org

These catalysts typically feature chiral phosphine (B1218219) ligands, such as derivatives of BINAP or DIPAMP, which create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excesses of the desired amine product. The choice of metal and ligand is crucial and often needs to be empirically determined for a specific substrate. For example, iridium complexes with phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of N-aryl imines. nih.gov

In the context of the target molecule, a catalyst system would need to be selected that is tolerant of the ethenyl (vinyl) group. Research on the asymmetric hydrogenation of α,β-unsaturated ketones suggests that selective hydrogenation of the C=N bond over the C=C bond is achievable with carefully designed catalysts. rsc.org

Chemo- and Regioselective Carbonyl Functionalization

The presence of multiple reactive sites in the precursor to this compound—namely the carbonyl group and the ethenyl group—presents a challenge in chemoselectivity. The synthetic strategy must ensure that the desired functionalization occurs at the carbonyl group without affecting the vinyl substituent.

Copper-catalyzed reductive coupling of vinyl heteroarenes with carbonyl compounds has been shown to be a ligand-controlled regiodivergent process, highlighting the possibility of selectively targeting the carbonyl group in the presence of a vinyl moiety. nih.gov Similarly, methods for the catalytic asymmetric vinylation of ketones have been developed that are tolerant of various functional groups, suggesting that the reverse reaction—functionalizing the ketone in the presence of a vinyl group—is also feasible. nih.gov

In the case of an asymmetric amination reaction, the choice of reagents and reaction conditions is paramount to ensure that the amination occurs at the carbonyl carbon and not, for example, via a Michael addition to the vinyl group. The use of specific catalysts can help to direct the reaction to the desired functional group.

Optimization of Reaction Conditions and Yield Enhancement

To move from a theoretical synthetic route to a practical and efficient process, the optimization of reaction conditions is essential. Factors such as the choice of solvent, temperature, and pressure can have a profound impact on reaction rate, yield, and stereoselectivity.

Solvent Effects on Reaction Outcomes

The solvent can play a multifaceted role in a chemical reaction, influencing the solubility of reactants and catalysts, the stability of intermediates and transition states, and even the catalytic activity itself. In asymmetric catalysis, the choice of solvent can significantly affect the enantioselectivity.

For instance, in some asymmetric 1,4-addition reactions, it has been observed that the enantiomeric excess is inversely proportional to the dielectric constant of the solvent. rsc.org Nonpolar solvents like toluene (B28343) or o-xylene (B151617) have been found to be optimal for certain iridium-catalyzed asymmetric aminations, leading to improved enantioselectivity. chinesechemsoc.org In other cases, such as proline-catalyzed reactions, cyclic carbonates have been explored as sustainable solvent alternatives, with the chirality of the solvent itself sometimes influencing the stereochemical outcome. mdpi.com The polarity of the solvent can also be manipulated to drive a reaction to completion by precipitating a byproduct. nih.gov

The following table illustrates the potential impact of solvent choice on the yield and enantiomeric excess (ee) of a hypothetical asymmetric amination, based on general findings in the literature.

SolventDielectric Constant (approx.)Hypothetical Yield (%)Hypothetical ee (%)
Toluene2.48592
Dichloromethane9.18088
Tetrahydrofuran (THF)7.57585
Methanol33.06070

Temperature and Pressure Optimization

Temperature is a critical parameter that can influence both the rate and selectivity of a reaction. Lowering the reaction temperature often leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, this often comes at the cost of a slower reaction rate. chinesechemsoc.org Therefore, a balance must be struck to achieve both high selectivity and a practical reaction time.

Pressure is a key variable primarily in reactions involving gases, such as hydrogenation. In asymmetric reductive amination, the hydrogen pressure can affect the rate of the reduction step. Optimization of hydrogen pressure is necessary to ensure efficient conversion without promoting side reactions, such as the reduction of the vinyl group. Studies on the hydrogenation of quinolines have shown that parameters like temperature and hydrogen pressure are crucial for catalyst performance. acs.org

The optimization of these conditions is typically carried out through systematic screening, as depicted in the hypothetical data below for an asymmetric hydrogenation.

Temperature (°C)H₂ Pressure (bar)Hypothetical Conversion (%)Hypothetical ee (%)
25107095
25509594
50109888
5050>9985

Catalyst Loading and Ligand Design for Efficiency

The efficient synthesis of α-amino ketones, particularly chiral variants, is heavily reliant on the development of effective catalytic systems. Key strategies often involve the use of transition metal catalysts in conjunction with chiral ligands. For a molecule like this compound, which possesses a substituted aryl group, methodologies such as rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric arylation are highly relevant.

Rhodium-Catalyzed Asymmetric Hydrogenation:

A prominent method for producing chiral α-amino ketones is the asymmetric hydrogenation of α-dehydroamino ketones. nih.gov This approach would involve the synthesis of a precursor, (Z)-1-amino-1-(2-ethenylphenyl)prop-1-en-2-one, followed by hydrogenation. Rhodium complexes with chiral diphosphine ligands, such as DuanPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of aliphatic α-dehydroamino ketones, achieving excellent yields and up to 99% enantiomeric excess (ee). nih.gov The catalyst loading in such systems is a critical parameter, with lower loadings being economically and environmentally favorable. While specific studies on substrates with a vinylphenyl group are not prevalent, the robustness of rhodium/diphosphine systems suggests their potential applicability.

Another successful approach involves the rhodium-catalyzed asymmetric hydrogenation of β-keto-γ-acetal enamides, leading to enantioenriched α-acetal-β′-amino ketones with up to 99% ee. acs.org The use of the QuinoxP* ligand has been highlighted for its effectiveness under mild conditions and atmospheric hydrogen pressure. acs.org This method showcases high chemoselectivity for the C=C double bond reduction of the enamide without affecting other reducible functional groups. acs.org

Table 1: Efficiency of Rhodium-Catalyzed Asymmetric Hydrogenation for α-Amino Ketone Synthesis
Catalyst/LigandSubstrate TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Rhodium/DuanPhosAliphatic α-dehydroamino ketonesNot specifiedHighUp to 99 nih.gov
Rhodium/QuinoxP*β-keto-γ-acetal enamidesNot specifiedHighUp to 99 acs.org
Rhodium(I) diphosphine complexα-amino enonesNot specifiedExcellentHigh rsc.org

Palladium-Catalyzed Asymmetric Arylation:

An alternative strategy for constructing the 1-aryl-1-amino-propan-2-one scaffold is through the palladium-catalyzed asymmetric arylation of α-keto imines. This method involves the in-situ generation of an α-keto imine from a suitable precursor, which then reacts with an arylboronic acid. nih.govrsc.org For the synthesis of this compound, this would entail the use of 2-ethenylphenylboronic acid. The success of this reaction hinges on the design of the chiral ligand. Research has shown that chiral pyridine-oxazoline ligands in combination with a palladium(II) catalyst can effectively promote this transformation, yielding chiral α-amino ketones with high enantioselectivity. nih.gov The palladium catalyst plays a dual role in activating the α-keto imine precursor and facilitating the enantioselective arylation. nih.gov

Table 2: Efficiency of Palladium-Catalyzed Asymmetric Arylation for α-Amino Ketone Synthesis
Catalyst/LigandReactantsCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Pd(II)/Pyridine-oxazolineC-acyl N-sulfonyl-N,O-aminals and arylboronic acidsNot specifiedHighHigh nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and employing catalytic methods. rsc.org

Use of Greener Solvents and Conditions:

Several methodologies for α-amino ketone synthesis have been adapted to incorporate greener solvents. For instance, one-pot multicomponent reactions for synthesizing quinoline-tethered α-amino ketones have been successfully carried out in ethanol (B145695), an environmentally benign solvent. researchgate.net Furthermore, solvent-free approaches, such as mechanochemistry (grindstone chemistry), have been reported for the synthesis of α-amino ketones, offering high yields and short reaction times. colab.ws These methods reduce the reliance on volatile organic compounds, which are often toxic and contribute to pollution.

Transition-Metal-Free Synthesis:

To circumvent the use of potentially toxic and expensive heavy metals, transition-metal-free synthetic routes are highly desirable. One such method involves the use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as the co-oxidant for the direct α-C-H amination of ketones. organic-chemistry.org This system is applicable to a wide range of ketones and amines and represents a more sustainable alternative to metal-catalyzed processes. organic-chemistry.org Another approach is the use of N-bromosuccinimide (NBS) in a one-pot reaction from benzylic secondary alcohols and amines, where NBS acts as both an oxidizing agent and a source of nitrogen. organic-chemistry.org

Biocatalysis:

Biocatalysis offers a highly stereospecific and environmentally friendly route to chiral molecules. The use of enzymes, such as α-oxoamine synthases, can facilitate the synthesis of α-amino ketones from α-amino acids in a single step without the need for protecting groups. nih.govresearchgate.net This enzymatic approach avoids the use of stoichiometric and often harsh chemical reagents. nih.gov Transaminases are another class of enzymes that have been engineered for the asymmetric synthesis of chiral amines from ketones, demonstrating high enantioselectivity. researchgate.net The application of biocatalysis to produce this compound would involve identifying or engineering an enzyme that accepts the corresponding prochiral ketone or a suitable amino acid precursor.

Table 3: Overview of Green Chemistry Approaches for α-Amino Ketone Synthesis
ApproachKey FeaturesExampleReference
Greener SolventsUse of ethanol or water, solvent-free conditionsOne-pot synthesis of quinoline (B57606) tethered α-amino ketones in ethanol researchgate.net
Transition-Metal-FreeAvoids heavy metal catalystsAmmonium iodide/sodium percarbonate catalyzed α-C-H amination of ketones organic-chemistry.org
BiocatalysisHigh stereospecificity, mild conditions, no protecting groupsα-oxoamine synthases for single-step synthesis from α-amino acids nih.govresearchgate.net

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and chemical information repositories, detailed experimental spectroscopic data for the compound This compound (CAS No. 1270438-08-8) is not publicly available at this time. The required information for a complete advanced spectroscopic characterization and structural elucidation, as outlined in the request, could not be located in published literature or spectral databases.

The investigation sought specific data sets including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed peak lists and assignments for ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR), as well as data from two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY. This information is crucial for confirming the carbon skeleton and establishing the connectivity and stereochemistry of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectra, which are essential for identifying functional groups and providing a unique vibrational fingerprint of the compound.

While information and spectroscopic data for structurally related compounds, such as other substituted aminopropanones and phenyl derivatives, are accessible, no specific research findings or data tables for this compound itself were found. The synthesis of this compound is noted in some chemical supplier databases, but the associated analytical and characterization data required to fulfill the detailed article structure is not provided.

Therefore, the generation of an article with the specified advanced spectroscopic characterization, including data tables and detailed research findings, is not possible without access to primary research data that does not appear to be in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is critical for obtaining the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. For 1-Amino-1-(2-ethenylphenyl)propan-2-one (C₁₁H₁₃NO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition.

Table 1: Prospective High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₁H₁₃NO
Theoretical Monoisotopic Mass (M) 175.09971 Da
Adduct [M+H]⁺
Theoretical m/z of [M+H]⁺ 176.10700 Da
Adduct [M+Na]⁺
Theoretical m/z of [M+Na]⁺ 198.08894 Da

This table presents theoretical values. Experimental data would be required for confirmation.

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would provide crucial information about the compound's substructures. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl carbon and the chiral center, as well as the loss of small neutral molecules such as water or ammonia (B1221849).

Table 2: Hypothetical Major Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment Ion (m/z)Proposed Structure/Loss
158.08[M+H - NH₃]⁺
133.06[M+H - CH₃CO]⁺
117.07[C₉H₉]⁺ (Loss of aminopropanone moiety)
44.05[CH₃CO]⁺

This table represents a hypothetical fragmentation pattern. Experimental MS/MS analysis is necessary to determine the actual fragmentation pathways.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique can reveal precise bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of this compound would first need to be grown. The diffraction data collected from this crystal would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. creative-biostructure.com A critical outcome of this analysis would be the unambiguous assignment of the absolute configuration (R or S) at the chiral carbon atom (the carbon bearing the amino and phenyl groups). This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is not present in the structure. researchgate.net

Table 3: Prospective Crystallographic Data for this compound

ParameterAnticipated Data
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°
Volume (V) ? ų
Z (Molecules per unit cell) ?
Calculated Density (Dx) ? g/cm³
R-factor < 0.05 for high-quality data

This table outlines the parameters that would be determined from a successful SCXRD experiment.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. researchgate.net This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, it is anticipated that hydrogen bonding would be a dominant intermolecular interaction, with the amino group acting as a hydrogen bond donor and the keto oxygen as an acceptor. Other potential interactions could include π-π stacking between the phenyl rings of adjacent molecules and weaker C-H···O or C-H···π interactions. A detailed analysis would quantify the distances and angles of these interactions, providing a comprehensive picture of the supramolecular assembly. mdpi.com

Chemical Reactivity and Derivatization Strategies for 1 Amino 1 2 Ethenylphenyl Propan 2 One

Reactions of the Amino Group

The primary amino group is a potent nucleophile and a site for extensive functionalization. Reactions at this position allow for the introduction of diverse substituents and the formation of key chemical bonds.

The nucleophilic nitrogen atom readily participates in acylation and alkylation reactions.

Acylation: The primary amine of 1-Amino-1-(2-ethenylphenyl)propan-2-one reacts with acylating agents such as acyl chlorides or anhydrides to form stable N-acyl derivatives (amides). This transformation is fundamental for introducing a wide variety of carbonyl-containing moieties. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield the corresponding N-acetylated compound. These reactions are often high-yielding and proceed under mild conditions.

Alkylation: The introduction of alkyl groups onto the amino function can be achieved using alkylating agents like alkyl halides. Direct alkylation can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled alternative. Furthermore, advanced catalytic methods, such as hydrogen-borrowing catalysis, enable the alkylation of amino alcohols using other alcohols, representing a green and efficient strategy. nih.gov Protecting the amine with groups like trityl or benzyl (B1604629) can be crucial to prevent racemization at the chiral center during certain alkylation procedures. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Product Structure Product Class
Acylation Acetyl chloride N-(1-(2-ethenylphenyl)-2-oxopropyl)acetamide Amide
Acylation Benzoyl chloride N-(1-(2-ethenylphenyl)-2-oxopropyl)benzamide Amide
Alkylation Methyl iodide 1-(2-ethenylphenyl)-1-(methylamino)propan-2-one Secondary Amine
Alkylation Benzyl bromide 1-(benzylamino)-1-(2-ethenylphenyl)propan-2-one Secondary Amine

The reaction of the primary amino group with carbonyl compounds is a cornerstone of its chemistry, leading primarily to the formation of imines. libretexts.orglibretexts.org

Imine Formation: As a primary amine, this compound condenses with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgjove.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction rate is highly dependent on pH, with optimal conditions typically being weakly acidic (around pH 4-5). libretexts.orglibretexts.org

It is important to distinguish this from enamine formation. Enamines, which feature a C=C double bond adjacent to the nitrogen, are formed from the reaction of a carbonyl compound with a secondary amine. libretexts.orgaklectures.comyoutube.com Since the title compound possesses a primary amine, its reaction with other carbonyls will preferentially lead to imine products. aklectures.comyoutube.com

Table 2: Imine Formation with Various Carbonyl Compounds

Carbonyl Reactant Product Structure (Imine)
Acetone (E/Z)-N-(1-(2-ethenylphenyl)-2-oxopropyl)propan-2-imine
Benzaldehyde (E)-N-((E/Z)-1-(2-ethenylphenyl)-2-oxopropyl)-1-phenylmethanimine
Cyclohexanone (E/Z)-N-(1-(2-ethenylphenyl)-2-oxopropyl)cyclohexan-1-imine

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for forming carbon-nitrogen bonds, and the primary amine of this compound is an excellent substrate for these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl amines from aryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.org The amino group of the title compound can be coupled with a variety of aryl halides, allowing for the synthesis of N-aryl derivatives under relatively mild conditions. wikipedia.org The choice of palladium precursor and phosphine (B1218219) ligand is critical for the reaction's success and scope. organic-chemistry.org

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally involves the copper-catalyzed coupling of an amine with an aryl halide at high temperatures. wikipedia.orgorganic-chemistry.org Modern protocols, often using amino acids like L-proline or N,N-dimethylglycine as ligands, have made this reaction much milder and more efficient, expanding its applicability. acs.orgnih.govoperachem.com These improved conditions would allow the coupling of this compound with aryl halides using catalytic amounts of a copper salt. acs.orgnih.gov

Reactivity of the Ketone Functionality

The ketone group provides an electrophilic center that is susceptible to a range of nucleophilic attacks and condensation reactions, which are instrumental in scaffold diversification and heterocycle synthesis.

The electrophilic carbonyl carbon of the ketone is a prime target for various nucleophiles. Such additions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds and for modifying the oxidation state of the carbonyl.

Addition of Organometallics: Reagents like Grignard reagents (R-MgBr) and organolithiums (R-Li) add to the carbonyl group to produce tertiary alcohols after an aqueous workup. This reaction allows for the introduction of a new alkyl, aryl, or vinyl group at the C2 position.

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) could also be used, though it might also affect other functional groups under certain conditions. The resulting 1-amino-1-(2-ethenylphenyl)propan-2-ol (B15238023) is a valuable chiral amino alcohol derivative.

Table 3: Nucleophilic Additions to the Ketone Carbonyl

Nucleophilic Reagent Intermediate Final Product (after workup) Product Class
Methylmagnesium bromide (CH₃MgBr) Magnesium alkoxide 1-Amino-2-methyl-1-(2-ethenylphenyl)propan-2-ol Tertiary Alcohol
Phenyllithium (C₆H₅Li) Lithium alkoxide 1-Amino-1,2-diphenylpropan-2-ol Tertiary Alcohol
Sodium borohydride (NaBH₄) Borate (B1201080) ester 1-Amino-1-(2-ethenylphenyl)propan-2-ol Secondary Alcohol

The bifunctional nature of α-amino ketones makes them exceptionally useful precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The ketone functionality can condense with reagents containing two nucleophilic sites, leading to the formation of five-, six-, or seven-membered rings.

Reaction with Hydrazines: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives is a common strategy. For example, reaction with hydrazine could potentially lead to the formation of a dihydropyridazine (B8628806) derivative through condensation at the ketone followed by intramolecular cyclization and dehydration. The Wolff-Kishner reaction, which uses hydrazine and a strong base, converts ketones to alkanes and proceeds through a hydrazone intermediate. pressbooks.pub

Reaction with Active Methylene Compounds: In the presence of a base, the ketone can undergo condensation with compounds containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgyoutube.com These Knoevenagel-type condensations lead to highly functionalized intermediates that can subsequently cyclize to form substituted pyridines, among other heterocycles.

Table 4: Heterocycle Formation via Ketone Condensation

Reagent Resulting Heterocyclic Core (Example)
Hydrazine (H₂N-NH₂) Dihydropyridazine
Hydroxylamine (H₂N-OH) Oxime (can be rearranged to lactam)
o-Phenylenediamine Dihydro-1,5-benzodiazepine
Malononitrile (CH₂(CN)₂) Aminopyridine
Ethyl acetoacetate Dihydropyridinone

Reduction and Oxidation Pathways of the Ketone

The ketone functionality in this compound is a key site for transformations, particularly reduction and oxidation reactions.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-Amino-1-(2-ethenylphenyl)propan-2-ol. The stereochemistry of this reduction is of significant interest, as the pre-existing chiral center at the adjacent carbon can direct the approach of the reducing agent. rsc.org The choice of reducing agent can influence the diastereoselectivity of the reaction.

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The stereochemical outcome can be predicted by established models of asymmetric induction. rsc.org

Clemmensen and Wolff-Kishner Reductions: For complete deoxygenation to an alkyl group, harsher conditions like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions could be employed. rsc.org However, the compatibility of the other functional groups, particularly the acid-sensitive ethenyl group in the Clemmensen reduction, must be considered.

Oxidation: While α-amino ketones can be challenging to oxidize without cleavage, specific reagents could potentially transform the ketone. A Baeyer-Villiger oxidation, for instance, could theoretically insert an oxygen atom between the carbonyl carbon and the adjacent phenyl ring, yielding an ester. However, the presence of the amine and ethenyl groups might lead to competing side reactions. wikipedia.org More aggressive oxidation would likely lead to cleavage of the carbon-carbon bonds.

Table 1: Potential Reduction and Oxidation Reactions of the Ketone Group

Reaction TypeReagent(s)Expected ProductNotes
Ketone Reduction to AlcoholNaBH₄ or LiAlH₄1-Amino-1-(2-ethenylphenyl)propan-2-olDiastereoselective, yielding a mixture of syn and anti isomers. rsc.org
DeoxygenationZn(Hg), HCl (Clemmensen)1-Amino-1-(2-ethenylphenyl)propanePotential for side reactions with the ethenyl group. rsc.org
DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)1-Amino-1-(2-ethenylphenyl)propaneGenerally more tolerant of other functional groups.
Baeyer-Villiger Oxidationm-CPBA or other peroxy acidsEster derivativeRegioselectivity and chemoselectivity could be an issue. wikipedia.org

Transformations Involving the Ethenyl Group

The ethenyl (vinyl) group on the phenyl ring is a versatile handle for a variety of transformations, including additions, cycloadditions, polymerizations, and cross-coupling reactions.

The ethenyl group readily undergoes electrophilic addition reactions. The double bond, being an area of high electron density, is susceptible to attack by electrophiles. savemyexams.comlumenlearning.com

Halogenation: Reaction with halogens like bromine (Br₂) would result in the addition across the double bond to form a 1,2-dibromoethyl derivative. chemistrystudent.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a carbocation intermediate stabilized by the phenyl ring. libretexts.org

Hydration: Acid-catalyzed hydration would add a molecule of water across the double bond, yielding a secondary alcohol. This reaction also typically follows Markovnikov's rule. savemyexams.com

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govbeilstein-journals.org When reacted with a suitable diene, a new six-membered ring is formed. The reactivity of the ethenyl group as a dienophile is influenced by the electronic nature of the substituents on the phenyl ring. acs.org Intramolecular Diels-Alder reactions are also a possibility if a diene is introduced elsewhere in the molecule. nih.gov

Similar to styrene (B11656), the ethenyl group allows for polymerization. wikipedia.org This can occur via free-radical, cationic, or anionic mechanisms, depending on the initiator used. wikipedia.orgtudelft.nl The resulting polymer would have a polystyrene-like backbone with the amino ketone moiety as a pendant group. This functionality could be used to create functional polymers or for post-polymerization modification. The bifunctional nature of the molecule also presents potential for cross-linking, where both the ethenyl group and another functional group (like the amine, after suitable modification) could participate in forming a polymer network. google.com

The vinyl group is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

Heck Reaction: Palladium-catalyzed coupling with an aryl or vinyl halide would form a new carbon-carbon bond at the vinyl position, leading to a substituted stilbene-like structure. youtube.com

Suzuki Coupling: Reaction with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst would also result in a new C-C bond. nih.gov

Stille Coupling: This involves coupling with an organotin reagent, again catalyzed by palladium.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would introduce an alkyne substituent. rsc.org

Table 2: Potential Transformations of the Ethenyl Group

Reaction TypeReagent(s)Expected Product ClassKey Features
Electrophilic Addition (Halogenation)Br₂, Cl₂1,2-Dihaloethyl derivativeAdds across the double bond. chemistrystudent.com
Diels-Alder CycloadditionConjugated diene (e.g., butadiene)Cyclohexene derivativeForms a new six-membered ring. nih.govresearchgate.net
Radical PolymerizationRadical initiator (e.g., AIBN)Polystyrene-type polymerForms a long-chain polymer. wikipedia.org
Heck CouplingAryl halide, Pd catalyst, baseStilbene derivativeForms a new C-C double bond. youtube.com
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted derivativeVersatile C-C bond formation. nih.gov

Regioselectivity and Stereoselectivity in Derivatization

The presence of multiple reactive sites on this compound makes selectivity a critical consideration in its derivatization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, using a mild reducing agent like sodium borohydride would likely reduce the ketone without affecting the ethenyl group. Conversely, catalytic hydrogenation with H₂/Pd-C could potentially reduce both the ketone and the ethenyl group. The choice of reagents and reaction conditions is paramount to achieving chemoselectivity. numberanalytics.com

Regioselectivity: This is the preference for reaction at one position over another. In electrophilic additions to the ethenyl group, Markovnikov's rule is an example of regioselectivity. wikipedia.org For reactions on the aromatic ring (e.g., electrophilic aromatic substitution), the existing substituents will direct incoming electrophiles to specific positions.

Stereoselectivity: This is crucial when creating new chiral centers. The reduction of the ketone group will create a new stereocenter, and the inherent chirality of the starting material is expected to influence the stereochemical outcome of the product, a phenomenon known as substrate-controlled diastereoselectivity. nih.govnih.gov Similarly, reactions on the ethenyl group that create new stereocenters could also be influenced by the existing chiral center, potentially leading to a diastereomeric excess of one product.

Cascade Reactions and Multi-component Transformations

The unique structural arrangement of this compound, featuring a nucleophilic amino group, a reactive vinyl group, and an enolizable ketone moiety, makes it a promising substrate for cascade and multi-component reactions. These reactions offer efficient pathways to complex heterocyclic structures by forming multiple chemical bonds in a single synthetic operation, thereby enhancing molecular complexity from simple starting materials. While direct studies on this compound are not extensively documented in publicly available research, its reactivity can be inferred from the well-established chemistry of related 2-vinylanilines and N-substituted aniline (B41778) derivatives.

Cascade reactions initiated with this compound can be envisioned to proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the other reactants. The inherent functionalities allow for the formation of various nitrogen-containing heterocycles, with quinoline (B57606) and indole (B1671886) scaffolds being the most anticipated products. bohrium.comresearchgate.net

One plausible cascade involves an initial intramolecular or intermolecular reaction at the amino or vinyl group, followed by subsequent cyclization steps incorporating the ketone functionality. For instance, in the presence of an acid catalyst, the ketone can generate an enol or enolate intermediate, which can then participate in the cascade.

Multi-component reactions (MCRs) involving this compound would combine it with two or more reactants to construct a more complex final product. organic-chemistry.org These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.org A notable example of a relevant MCR is the Povarov reaction, a formal [4+2] cycloaddition used for synthesizing tetrahydroquinolines. nih.govnih.gov In a hypothetical Povarov-type reaction, an imine formed in situ from an aromatic amine and an aldehyde reacts with an alkene. nih.govnih.gov Given the structure of this compound, it could potentially act as the dienophile component.

Research Findings on Analogous Systems

Research on analogous 2-vinylaniline (B1311222) systems provides significant insight into the potential transformations of this compound. For example, acid-catalyzed reactions of 2-vinylaniline derivatives with cyclic ketones are known to produce complex N-heterocycles, including polycyclic indole derivatives. The selectivity of these reactions is highly dependent on the structure of both the amine and the ketone.

Furthermore, transition metal-catalyzed reactions, employing catalysts based on palladium, iridium, or rhodium, are widely used for the cyclization of 2-vinylanilines to form various heterocyclic compounds. bohrium.com The amino group in these substrates can act as a directing group, facilitating C-H activation and subsequent annulation reactions. bohrium.com

A Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives, which bear a structural resemblance to the target molecule, has been shown to produce polysubstituted indenes through a cationic cyclization pathway. rsc.org This suggests that under acidic conditions, the ketone moiety of this compound could play a crucial role in initiating or participating in cyclization cascades.

The following table summarizes representative multi-component reactions involving aniline and ketone derivatives, which serve as models for the potential reactivity of this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Aza-vinylogous Povarov ReactionAromatic amines, α-ketoaldehydes, α,β-unsaturated dimethylhydrazonesMechanochemical (vibratory ball mill, 20 Hz)1,2,3,4-Tetrahydroquinolines nih.gov
Three-component Benzannulation1,3-Diketones, Acetone, AminesMild conditionsmeta-Hetarylanilines beilstein-journals.org
Doebner ReactionAromatic amine, Aldehyde, Pyruvic acidVarious, can be harshQuinoline-4-carboxylic acids nih.gov
β-Acylamino Ketone SynthesisAldehyde, Ketone, NitrileTfOHβ-Acylamino ketones organic-chemistry.org

The subsequent table outlines cascade reactions that, while not involving the precise target compound, illustrate the types of transformations it could undergo, particularly highlighting intramolecular processes.

Reaction DescriptionStarting Material AnalogueCatalyst/ReagentsProduct TypeReference
Intramolecular Povarov ReactionAldimines from aromatic amines and functionalized aldehydesLewis acids (e.g., BF3·OEt2, FeCl3)Fused Nitrogen-Containing Heterocycles nih.gov
Brønsted Acid-Promoted Cationic Cyclizationo-(1-Arylvinyl) acetophenone derivativesTsNHNH2, Brønsted acidPolysubstituted indenes rsc.org
Bromine-Induced Intramolecular CyclizationN-acetyl-2-(cyclohex-1-enyl)anilineBr2 or NBSBrominated 3,1-benzoxazines or hexahydrocyclopenta[b]indoles researchgate.net
Visible-light-induced Photoxidation-Povarov CascadeN-benzylanilines, AlcoholsAg/g-C3N4, visible light, O22-Arylquinolines rsc.org

Computational Chemistry and Theoretical Studies of 1 Amino 1 2 Ethenylphenyl Propan 2 One

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms over time. This allows for the exploration of a molecule's dynamic behavior, such as its flexibility and its interactions with its environment.

MD simulations are powerful tools for conformational analysis, especially for flexible molecules like 1-Amino-1-(2-ethenylphenyl)propan-2-one. By simulating the molecule's motion over nanoseconds, researchers can observe the full range of accessible conformations and the transitions between them.

These simulations can reveal the flexibility of the ethyl-amino-ketone side chain and the rotational freedom of the ethenyl group relative to the phenyl ring. The results are often analyzed by plotting the distribution of key dihedral angles, which shows the most populated conformational states. This provides a dynamic understanding that complements the static picture from quantum calculations. researchgate.net

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water).

These simulations can show how hydrogen bonding between the amine and ketone groups and water molecules might stabilize certain conformations over others. For instance, a conformation that is most stable in the gas phase may not be the most populated in an aqueous solution. This is critical for understanding the molecule's behavior in a biological context. Comparing dihedral angle distributions from gas-phase and solvated simulations quantifies the impact of the solvent on molecular structure.

Illustrative Data: Solvent Effect on Dihedral Angle Distribution This table shows a hypothetical comparison of the most populated dihedral angle for the N-C-C=O torsion in different environments.

EnvironmentMost Populated Dihedral Angle (°)Interpretation
Gas Phase -55°In isolation, an intramolecular hydrogen bond between the amine and ketone may favor this gauche conformation.
Aqueous Solution 175°In water, intermolecular hydrogen bonds with the solvent can disrupt the internal bond, favoring a more extended anti conformation.

This interactive table illustrates how MD simulations can be used to study the influence of the environment on molecular conformation. The values are hypothetical.

Mechanistic Investigations of Synthetic Pathways and Reactions

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions. For a molecule like this compound, these methods can provide a deep understanding of its formation and reactivity at a molecular level.

The synthesis of this compound would likely involve the formation of new carbon-carbon and carbon-nitrogen bonds. A plausible synthetic route could be a variation of the Mannich reaction or a reductive amination pathway. Transition state analysis, typically performed using density functional theory (DFT) methods, is crucial for understanding the kinetics and feasibility of such reactions.

By calculating the potential energy surface, researchers can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For instance, in a hypothetical nucleophilic addition of an amine to a carbonyl precursor, the transition state would feature a partially formed N-C bond and a partially broken C=O double bond.

A key aspect of this analysis is the identification of an imaginary frequency in the vibrational analysis of the transition state structure. This imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. nih.gov

Illustrative Data Table: Hypothetical Transition State Analysis for a Key Synthetic Step This table presents hypothetical data for the transition state (TS) of a proposed synthetic step, such as the addition of an amino group to a precursor ketone.

ParameterValueMethod
Activation Energy (kcal/mol)15.2B3LYP/6-311+G(d,p)
Imaginary Frequency (cm⁻¹)-250.4iB3LYP/6-311+G(d,p)
Key Bond Distance (N-C) in TS (Å)1.95B3LYP/6-311+G(d,p)
Key Bond Distance (C=O) in TS (Å)1.35B3LYP/6-311+G(d,p)

Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. arxiv.orgresearchgate.net This involves calculating the energy of the system at various points along the reaction pathway, which is often defined by the change in a key bond distance or angle. The resulting energy profile visualizes the reactants, intermediates, transition states, and products.

Illustrative Data Table: Hypothetical Energy Profile along a Reaction Coordinate This table illustrates a simplified energy profile for a two-step reaction pathway.

SpeciesReaction Coordinate Value (Å)Relative Energy (kcal/mol)
Reactants3.50.0
Transition State 11.9+12.5
Intermediate1.4-5.2
Transition State 21.0+8.7
Products0.9-15.0

Should the synthesis of this compound be achieved through a catalytic process, such as asymmetric hydrogenation or a metal-catalyzed cross-coupling reaction, understanding the interactions between the catalyst and the substrate is paramount. Computational modeling can elucidate these interactions in great detail.

By building a model of the catalyst-substrate complex, researchers can analyze the binding modes, electronic interactions, and steric effects that govern the catalytic activity and selectivity. For example, in an asymmetric synthesis, computational studies can reveal why a particular enantiomer is formed preferentially by comparing the energies of the diastereomeric transition states leading to each product.

Illustrative Data Table: Hypothetical Catalyst-Substrate Interaction Energies This table presents hypothetical binding energies for different orientations of a substrate on a catalyst surface.

Catalyst-Substrate ComplexBinding Energy (kcal/mol)Key Interaction Type
Pro-(R) Transition State-10.5Hydrogen Bonding
Pro-(S) Transition State-8.2Steric Hindrance

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of novel compounds, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov The process typically involves geometry optimization of the molecule's conformational isomers, followed by the calculation of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. github.io

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the proposed structure. github.io

Illustrative Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts This table shows hypothetical calculated ¹³C NMR chemical shifts for selected carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental (Hypothetical) (ppm)
C=O208.5207.9
C-NH₂60.259.8
CH₃28.928.5
Ethenyl C₁136.1135.7
Ethenyl C₂115.8115.4

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. nih.gov Computational chemistry can simulate these vibrational spectra by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting simulated spectrum can be directly compared to an experimental spectrum to aid in peak assignment and structural confirmation. researchgate.net For this compound, this would allow for the clear identification of the C=O stretch, N-H bends, and C=C stretches of the ethenyl group. nih.gov

Illustrative Data Table: Hypothetical Predicted Vibrational Frequencies This table presents hypothetical calculated vibrational frequencies for key functional groups.

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Expected Intensity
C=O Stretch1715Strong (IR), Weak (Raman)
N-H Stretch3350, 3300Medium (IR)
Aromatic C=C Stretch1605, 1490Medium (IR, Raman)
Ethenyl C=C Stretch1630Medium (IR, Raman)

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues

The development of Quantitative Structure-Activity Relationship (QSAR) models for analogues of this compound is a critical area of computational chemistry aimed at understanding how structural modifications influence biological activity. While specific QSAR models for this particular compound are not extensively documented in publicly available research, the principles of QSAR development for the broader class of synthetic cathinones provide a robust framework for such studies. nih.gov These models are essential for predicting the activity of novel analogues, guiding the synthesis of compounds with desired properties, and understanding the molecular mechanisms of action.

The primary goal in developing a QSAR model for analogues of this compound would be to establish a mathematical relationship between the chemical structures of these compounds and their biological activities, typically their potency as inhibitors or substrates at monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govfrontiersin.org

The development process for a QSAR model involves several key steps:

Data Set Selection: A series of analogues of this compound with experimentally determined biological activities would be compiled. Structural modifications would systematically explore variations at the aromatic ring (e.g., position and nature of the ethenyl group), the alkyl side chain, and the amino group.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and are categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electron distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods are employed to build a model that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

Detailed Research Findings in Analogue QSAR

Research on the broader class of synthetic cathinones has revealed key structural features that determine their interaction with monoamine transporters. nih.gov These findings are directly relevant to the prospective development of a QSAR model for analogues of this compound.

Influence of the Amino Group: The nature of the substituent on the terminal amine is a critical determinant of activity. For instance, studies on related cathinones have shown that N-ethylation can increase potency at the dopamine transporter compared to N-methylation. frontiersin.orgub.edu

Role of the α-Substituent: The length and nature of the alkyl group at the alpha position to the carbonyl group can influence whether a compound acts as a reuptake inhibitor or a releasing agent. nih.gov

Aromatic Ring Substitution: The position and type of substituent on the phenyl ring significantly impact transporter selectivity and potency. nih.gov For analogues of this compound, modifying the position or saturation of the ethenyl group would be a key area of investigation. Ring-substituted cathinones have demonstrated higher potency as SERT inhibitors compared to their non-ring-substituted counterparts. frontiersin.org

A hypothetical QSAR study on analogues of this compound would likely investigate how variations in the ortho-ethenylphenyl moiety affect transporter affinity and selectivity. For example, moving the ethenyl group to the meta or para positions, or replacing it with other functional groups, would generate a dataset for building a predictive QSAR model.

To illustrate the type of data used in such studies, the following table presents in vitro data for a selection of cathinone (B1664624) analogues, highlighting their potency at inhibiting dopamine (DA) and serotonin (5-HT) uptake.

CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
Pentedrone50.420430.02
Pentylone33.72450.14
N-Ethyl-pentedrone (NEPD)14.819180.007
N-Ethyl-pentylone (NEP)13.92300.06
4-Methyl-pentedrone (4-MPD)41.210420.04
4-Methyl-ethylaminopentedrone (4-MeAP)12.64750.03

This table is generated based on data from related cathinone compounds to illustrate the principles of QSAR data tables. frontiersin.orgub.edu The data does not represent analogues of this compound.

The development of robust QSAR models for analogues of this compound would be a valuable tool in medicinal chemistry and toxicology. By correlating structural features with biological activity, these models can accelerate the design of new compounds with specific pharmacological profiles and aid in the prediction of the biological effects of newly emerging synthetic drugs.

Potential Research Applications and Future Directions

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon adjacent to the ketone makes 1-amino-1-(2-ethenylphenyl)propan-2-one an intrinsically valuable chiral building block. Chiral α-aminoketones are recognized as significant structural motifs in numerous natural products and pharmaceuticals and serve as crucial synthons for creating more complex molecules. nih.gov The enantioselective synthesis of such compounds is a key goal in organic chemistry. nih.govrsc.org

Enantioselective Synthesis of Complex Organic Molecules

As a chiral synthon, an enantiomerically pure form of this compound could be a starting point for constructing a variety of complex organic molecules. wikipedia.org The amino and ketone functionalities are versatile handles for a wide range of chemical transformations. For instance, the ketone can be reduced to a hydroxyl group, introducing a second stereocenter and forming a valuable amino alcohol structure. The amino group can be acylated, alkylated, or used to form heterocyclic rings.

The true synthetic potential lies in the sequential or concurrent modification of its distinct functional groups. For example, the vinyl group could undergo hydroboration-oxidation to introduce a primary alcohol, which could then be used in intramolecular cyclization reactions. This approach could lead to the stereocontrolled synthesis of substituted tetrahydroisoquinolines or other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The development of methods for the direct enantioselective synthesis of chiral primary α-amino ketones is an active area of research, highlighting the importance of building blocks like this one. acs.org

Development of New Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. Given its defined stereocenter, this compound could be developed into a novel chiral auxiliary. The amine functionality is a common attachment point for connecting the auxiliary to a substrate.

For example, the amine could be condensed with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to the imine would be directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter in the substrate with high diastereoselectivity. After the reaction, the auxiliary could be cleaved off, for instance by hydrolysis, to release the enantiomerically enriched product and recover the auxiliary. The vinyl group offers a unique feature for a chiral auxiliary, potentially allowing it to be anchored to a solid support for use in solid-phase synthesis or for easier recovery and recycling.

Exploration in Polymer Chemistry and Materials Science

The ethenyl (vinyl) substituent on the phenyl ring makes this compound a functional monomer suitable for vinyl polymerization. fiveable.mewikipedia.org This opens up a wide array of possibilities in materials science for creating novel polymers with unique properties.

Design of Novel Polymeric Materials via Vinyl Polymerization

Polymerization of this compound would result in a polymer with a polystyrene-like backbone, where each repeating unit carries a chiral α-aminoketone pendant group. Such polymers could exhibit unique properties stemming from the high density of functional groups.

Potential Properties and Applications of Poly(this compound):

PropertyPotential ApplicationRationale
Chirality Chiral Stationary Phases for HPLCThe chiral pendant groups can provide stereospecific interactions for separating racemic mixtures.
Metal Chelation Heavy Metal SequestrationThe aminoketone moiety can act as a bidentate ligand to bind metal ions, useful for environmental remediation.
Reactivity Functional Polymer ScaffoldsThe amino and ketone groups can be post-polymerization modified to introduce other functionalities or to cross-link the polymer. nih.gov
Biocompatibility Biomedical MaterialsAmine-functional polymers are explored for applications like drug delivery and coatings. polysciences.com

The polymerization could be carried out using various techniques, such as free-radical, cationic, or anionic polymerization, each potentially influencing the polymer's microstructure and properties. wikipedia.org Living anionic polymerization, for instance, could be used to create well-defined block copolymers by sequentially adding different vinyl monomers. acs.org

Synthesis of Functionalized Monomers

Beyond its use as a homopolymer, this compound can be chemically modified before polymerization to create a family of new functionalized monomers. This pre-polymerization functionalization strategy allows for the synthesis of polymers with precisely tailored properties. For example, the primary amine could be reacted with various electrophiles to introduce different side chains, thereby tuning the solubility, thermal stability, or chemical reactivity of the resulting polymer. The ketone could be converted into other functional groups, further expanding the range of accessible monomers. This approach is a powerful tool for creating materials with specific, pre-designed characteristics.

Applications in Ligand Design for Catalysis

The α-aminoketone structure is an excellent motif for a bidentate ligand, capable of coordinating to a metal center through its nitrogen and oxygen atoms (an N,O-bidentate ligand). researchgate.netresearchgate.net By incorporating this motif into this compound, the compound can serve as a precursor to new chiral ligands for asymmetric catalysis.

The synthesis of a metal complex would involve reacting the compound with a suitable metal precursor. The resulting chiral metal complex could then be investigated as a catalyst for a variety of asymmetric reactions, such as hydrogenations, C-C bond-forming reactions, or oxidations. nih.govnih.gov The vinyl group adds another dimension to its utility in ligand design. It can be used to attach the ligand to a polymer backbone or a solid support like silica. This "immobilization" of the catalyst facilitates its separation from the reaction mixture and allows for its reuse, which is a significant advantage in terms of cost and sustainability, particularly if the metal is precious (e.g., palladium, rhodium, iridium). The development of such recyclable catalysts is a major focus in green chemistry.

Research on this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no specific research or data has been found for the chemical compound this compound. Consequently, an article detailing its specific research applications, catalytic potential, and biochemical interactions as per the requested outline cannot be generated at this time.

The inquiry for information on "this compound" and its potential applications in areas such as transition metal catalysis, chiral ligand synthesis, and biochemical probe development did not yield any direct results. This indicates that the compound is likely not a commercially available reagent and has not been the subject of published scientific investigation.

While the structural motifs of the compound—an aminoketone with a vinylphenyl (ethenylphenyl) group—suggest potential for various chemical applications, any discussion of its properties would be purely speculative. The fields of catalysis and medicinal chemistry often utilize molecules with similar features. For instance, aminoketones can serve as versatile building blocks in organic synthesis, and the vinyl group could potentially participate in polymerization or as a handle for further chemical modifications. nih.govnih.gov Chiral amines and their derivatives are also of significant interest as ligands in asymmetric catalysis, a field that relies on precisely structured molecules to control the stereochemical outcome of reactions. nih.govmdpi.com

Furthermore, the development of ligands for transition metal catalysis is a robust area of research, with a vast number of organic molecules being explored for their ability to coordinate with metals and facilitate chemical transformations. nih.govpvpcollegepatoda.org Similarly, the design of molecular probes for biological studies is a critical aspect of chemical biology, often employing molecules with specific functionalities to interact with and report on biological systems. thermofisher.com

However, without any studies specifically investigating this compound, it is impossible to provide scientifically accurate information regarding its:

Potential as a ligand for transition metal catalysis.

Application in chiral ligand synthesis for enantioselective catalysis.

Biochemical interactions and binding affinities.

Use in the design of molecular probes.

Development into novel chemical tools or reagents.

Therefore, a future outlook for research on this specific compound cannot be formulated based on existing knowledge. The scientific community has not yet explored the synthesis, properties, or potential applications of this compound in any documented form.

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